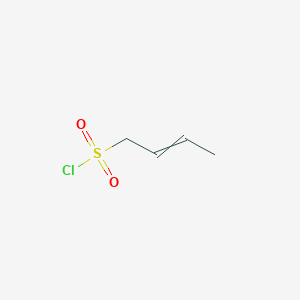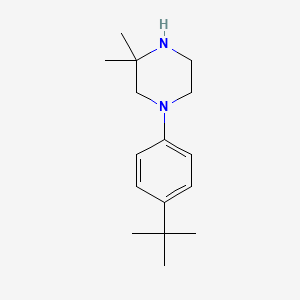![molecular formula C14H25NO3 B11723136 Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate](/img/structure/B11723136.png)
Methyl [cis-4-(piperidin-4-yloxy)cyclohexyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate is an organic compound that features a cyclohexyl ring substituted with a piperidin-4-yloxy group and an acetate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate typically involves the following steps:
Formation of the Piperidin-4-yloxy Group: This step involves the reaction of piperidine with an appropriate alkylating agent to introduce the piperidin-4-yloxy group.
Cyclohexyl Ring Formation: The cyclohexyl ring is formed through a cyclization reaction, often involving a cyclohexanone derivative.
Esterification: The final step involves the esterification of the cyclohexyl compound with methanol in the presence of an acid catalyst to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidin-4-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidin-4-yloxy derivatives.
科学的研究の応用
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate involves its interaction with specific molecular targets such as receptors or enzymes. The piperidin-4-yloxy group is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclohexyl ring provides structural stability and enhances binding affinity.
類似化合物との比較
Similar Compounds
- Methyl 2-(piperidin-4-yl)acetate
- 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
- (S)-2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine
Uniqueness
Methyl 2-[(1s,4s)-4-(piperidin-4-yloxy)cyclohexyl]acetate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both the piperidin-4-yloxy group and the cyclohexyl ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C14H25NO3 |
|---|---|
分子量 |
255.35 g/mol |
IUPAC名 |
methyl 2-(4-piperidin-4-yloxycyclohexyl)acetate |
InChI |
InChI=1S/C14H25NO3/c1-17-14(16)10-11-2-4-12(5-3-11)18-13-6-8-15-9-7-13/h11-13,15H,2-10H2,1H3 |
InChIキー |
QAHXQQNTUQMSKI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1CCC(CC1)OC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11723054.png)




![6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)
![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)


![(1S,4S)-2-(2-methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B11723116.png)


![4-bromo-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11723129.png)
